molecular formula C11H8BrF3N4 B13725084 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725084
M. Wt: 333.11 g/mol
InChI Key: YUTSRZXMUQYNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C11H8BrF3N4

Molecular Weight

333.11 g/mol

IUPAC Name

[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C11H8BrF3N4/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)

InChI Key

YUTSRZXMUQYNIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-2-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The bromophenyl group can be reduced to phenyl, and the hydrazino group can be reduced to amine.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Phenyl derivatives and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₁H₈BrF₃N₄
  • Molecular Weight : 333.12 g/mol
  • CAS Number : 1820615-31-3
  • MDL Number : MFCD16614307 .

This pyrimidine derivative features a 3-bromophenyl group at position 6, a hydrazino group at position 2, and a trifluoromethyl (-CF₃) substituent at position 2. The bromine atom introduces steric bulk and electronic effects, while the hydrazino group enhances reactivity for derivatization or coordination chemistry .

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Variations

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number
6-(3-Bromophenyl)-2-hydrazino-4-CF₃-pyrimidine 6-(3-BrC₆H₄), 2-NHNH₂, 4-CF₃ C₁₁H₈BrF₃N₄ 333.12 1820615-31-3
6-(4-Bromophenyl)-2-hydrazino-4-CF₃-pyrimidine 6-(4-BrC₆H₄), 2-NHNH₂, 4-CF₃ C₁₁H₈BrF₃N₄ 333.12 1820711-64-5

Key Differences :

  • Crystallinity : Para-substituted analogs often exhibit higher symmetry, improving crystal packing, as seen in related bromophenyl-pyrimidine structures .

Halogen-Substituted Analogs

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number
6-(3-Chlorophenyl)-2-hydrazino-4-CF₃-pyrimidine 6-(3-ClC₆H₄), 2-NHNH₂, 4-CF₃ C₁₁H₈ClF₃N₄ 288.66 855 (DT101)
6-(2-Chlorophenyl)-2-hydrazino-4-CF₃-pyrimidine 6-(2-ClC₆H₄), 2-NHNH₂, 4-CF₃ C₁₁H₈ClF₃N₄ 288.66 899 (DT102)

Key Differences :

  • Biological Activity : Chlorophenyl derivatives are often explored for antimicrobial applications due to enhanced membrane permeability .

Functional Group Variations

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number
2-Hydrazino-4-(3-methoxyphenyl)-6-CF₃-pyrimidine 4-(3-MeOC₆H₄), 2-NHNH₂, 6-CF₃ C₁₂H₁₁F₃N₄O 284.24 861440-89-3
6-(3-Bromophenyl)-2-methyl-4-CF₃-pyrimidine 6-(3-BrC₆H₄), 2-CH₃, 4-CF₃ C₁₂H₈BrF₃N₂ 317.11 655 (DT113)

Key Differences :

  • Hydrazino vs. Methyl: The hydrazino group enables derivatization (e.g., forming hydrazones), while the methyl group increases hydrophobicity .
  • Methoxy Substitution : The methoxy group in C₁₂H₁₁F₃N₄O enhances solubility in polar solvents, critical for pharmaceutical formulations .

Structural and Crystallographic Insights

  • Hydrogen Bonding : In analogs like ethyl 7-(4-bromophenyl)-5-CF₃-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, N–H⋯N hydrogen bonds stabilize centrosymmetric dimers, influencing solid-state properties .

Industrial Relevance

  • Scalability: Bromine’s high atomic weight increases molecular weight, which may affect process economics compared to lighter halogens like chlorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.